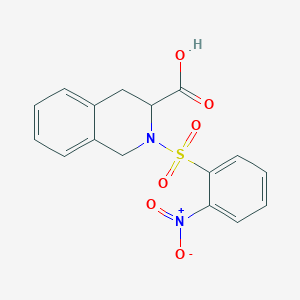

2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C16H14N2O6S and its molecular weight is 362.36. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This compound features a sulfonyl group that enhances its reactivity and potential therapeutic applications. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily linked to its interactions with various biological targets:

- Inhibition of Bcl-2 Family Proteins : This compound has shown promising results as an inhibitor of Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. Research indicates that it binds with notable affinity to Bcl-2 and Mcl-1 proteins, leading to apoptosis in cancer cell lines such as Jurkat cells. The binding affinity was measured with a Ki value of 5.2 µM against Bcl-2 .

- Caspase Activation : The compound induces caspase-3 activation in a dose-dependent manner, which is a critical step in the apoptotic pathway .

Biological Activity Summary Table

Case Study 1: Anticancer Properties

A study conducted on a series of substituted tetrahydroisoquinoline derivatives demonstrated that compounds similar to this compound exhibited significant anti-proliferative effects against various cancer cell lines. The active compounds were shown to effectively induce apoptosis through the modulation of Bcl-2 family proteins .

Case Study 2: Synthesis and Functionalization

Research highlighted an efficient method for the direct functionalization of N-acyl/sulfonyl tetrahydroisoquinolines. The study emphasized the synthetic utility of introducing nucleophiles to enhance the biological profile of these compounds. The sulfonyl group was noted for increasing reactivity and facilitating further derivatization .

Case Study 3: Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship for tetrahydroisoquinoline derivatives indicated that modifications at the C(1) position significantly influenced biological activity. The presence of electron-withdrawing groups such as sulfonyl groups improved binding affinities and enhanced anticancer properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 2-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibit promising anticancer properties.

- Mechanism of Action : The compound's structure allows it to interact with specific cellular pathways involved in cancer proliferation and apoptosis. Studies have shown that derivatives of this compound can selectively target cancer cells, leading to reduced viability and increased apoptosis rates.

- Case Study : In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7. For instance, one study reported IC50 values ranging from 1.9 to 7.52 µg/mL for selected derivatives against HCT-116 cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored.

- Anticonvulsant Activity : Research involving models of induced seizures has shown that compounds with similar structures can significantly reduce seizure frequency. This suggests a possible application in treating epilepsy or other neurodegenerative conditions.

- Case Study : A study indicated that modifications to the tetrahydroisoquinoline scaffold enhance the ability of these compounds to cross the blood-brain barrier and provide neuroprotection against oxidative stress-induced neuronal damage .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented.

- Cytokine Inhibition : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models. This suggests potential applications in treating inflammatory diseases.

- Data Table on Biological Activity :

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6S/c19-16(20)14-9-11-5-1-2-6-12(11)10-17(14)25(23,24)15-8-4-3-7-13(15)18(21)22/h1-8,14H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZTRAVBRLBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.